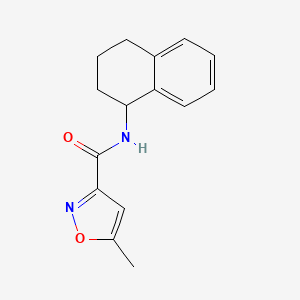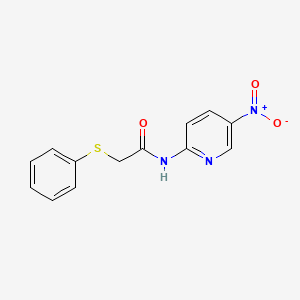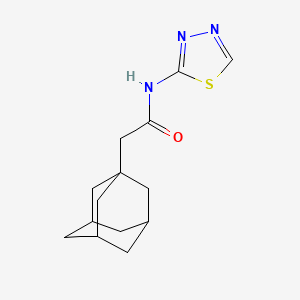![molecular formula C19H21NO2 B4181896 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine
概要
説明
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine is an organic compound with the molecular formula C19H21NO2 It is characterized by a pyrrolidine ring attached to a biphenyl group through a propanoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine typically involves the following steps:
Formation of the biphenylyloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.
Propanoylation: The biphenylyloxy intermediate is then reacted with propanoyl chloride under suitable conditions to form the propanoyl derivative.
Pyrrolidine attachment: Finally, the propanoyl derivative is reacted with pyrrolidine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially forming a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield hydrogenated derivatives.
科学的研究の応用
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins or other macromolecules, while the pyrrolidine ring may form hydrogen bonds or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[2-(4-biphenylyloxy)acetyl]pyrrolidine: Similar structure but with an acetyl group instead of a propanoyl group.
1-[2-(4-biphenylyloxy)butanoyl]pyrrolidine: Similar structure but with a butanoyl group instead of a propanoyl group.
1-[2-(4-biphenylyloxy)propanoyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine is unique due to its specific combination of a biphenyl group, a propanoyl linkage, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(4-phenylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(19(21)20-13-5-6-14-20)22-18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWOWAYWVWKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide;hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one](/img/structure/B4181865.png)
![N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide](/img/structure/B4181873.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)



![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
